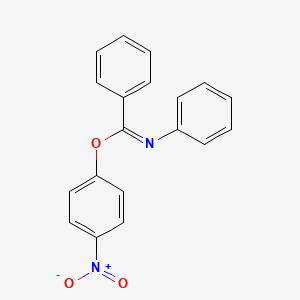
4-nitrophenyl N-phenylbenzenecarboximidoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitrophenyl N-phenylbenzenecarboximidoate is an organic compound that belongs to the class of phenylbenzenecarboximidoates. This compound is characterized by the presence of a nitrophenyl group and a phenylbenzenecarboximidoate moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 4-nitrophenyl N-phenylbenzenecarboximidoate typically involves a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenylchloroformate with aniline in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
4-nitrophenyl N-phenylbenzenecarboximidoate undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) and solvents such as dimethyl sulfoxide (DMSO). Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-nitrophenyl N-phenylbenzenecarboximidoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in catalytic reduction studies.
Biology: The compound can be used in biochemical assays to study enzyme kinetics and inhibition.
Mecanismo De Acción
The mechanism of action of 4-nitrophenyl N-phenylbenzenecarboximidoate involves its interaction with specific molecular targets. For example, in catalytic reduction reactions, the nitrophenyl group is reduced to an amino group, which can then participate in further chemical transformations . The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
4-nitrophenyl N-phenylbenzenecarboximidoate can be compared with other similar compounds, such as:
4-nitrophenyl 3-chloro-N-phenylbenzenecarboximidoate: This compound has a similar structure but with a chloro substituent, which can affect its reactivity and applications.
4-nitrophenyl 3-nitro-N-phenylbenzenecarboximidoate:
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Propiedades
Fórmula molecular |
C19H14N2O3 |
|---|---|
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
(4-nitrophenyl) N-phenylbenzenecarboximidate |
InChI |
InChI=1S/C19H14N2O3/c22-21(23)17-11-13-18(14-12-17)24-19(15-7-3-1-4-8-15)20-16-9-5-2-6-10-16/h1-14H |
Clave InChI |
ZMLFRLJAAHTHBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(4-fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11959204.png)
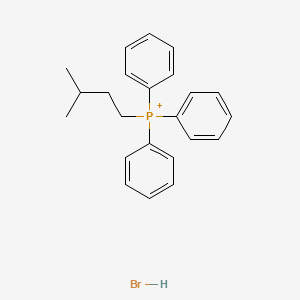

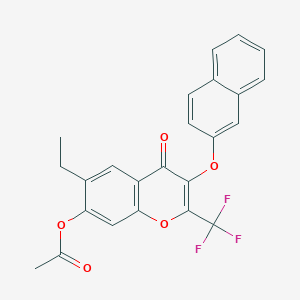


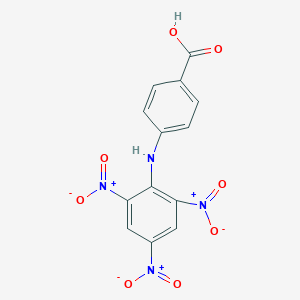
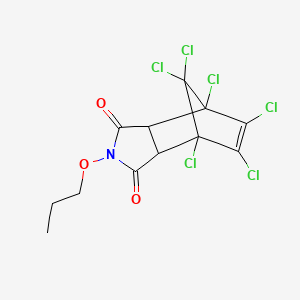
![N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11959250.png)
